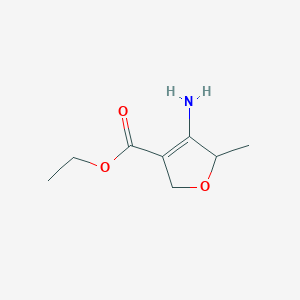

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-11-8(10)6-4-12-5(2)7(6)9/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGCXAHHNMWHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(OC1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physical Properties of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of a Novel Dihydrofuran Derivative

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate represents a unique heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a dihydrofuran core substituted with an amino group, a methyl group, and an ethyl carboxylate, suggests a molecule with a rich chemical landscape ripe for exploration. Dihydrofurans, as a class, are valuable building blocks in the synthesis of more complex organic molecules, particularly in the realm of natural product chemistry.[1] The specific combination of functional groups in this molecule could impart interesting biological activities and material properties.

Molecular Structure and Its Implications on Physical Properties

The foundational structure of the molecule is the 2,5-dihydrofuran ring. This five-membered heterocycle contains an oxygen atom and a carbon-carbon double bond, rendering it an enol ether.[2] This structural feature is pivotal as it influences the ring's planarity, reactivity, and intermolecular interactions. The substituents—an amino group at position 4, a methyl group at position 5, and an ethyl carboxylate at position 3—will significantly modulate the inherent properties of the dihydrofuran core.

Diagram: Logical Relationship of Structural Features to Physical Properties

Caption: Influence of molecular moieties on physical properties.

Core Physical Properties: A Predictive Analysis

The physical properties of a molecule are dictated by the nature and strength of its intermolecular forces. For ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate, we can anticipate a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

| Property | Predicted Value/Range | Rationale and Comparative Analysis |

| Molecular Formula | C₈H₁₃NO₃ | Calculated from the molecular structure. |

| Molecular Weight | 185.20 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow solid or liquid at room temperature. | The parent 2,5-dihydrofuran is a colorless to yellow liquid.[2] The introduction of polar functional groups and an increase in molecular weight may lead to a solid state. |

| Melting Point | Expected to be significantly higher than 2,5-dihydrofuran (-86 °C).[2][3] | The presence of the amino and carboxylate groups allows for strong intermolecular hydrogen bonding and dipole-dipole interactions, which require more energy to overcome in the solid state. |

| Boiling Point | Expected to be significantly higher than 2,5-dihydrofuran (66-67 °C).[2] | Similar to the melting point, the strong intermolecular forces will lead to a higher boiling point compared to the non-polar parent heterocycle. |

| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, acetone) and sparingly soluble in water and non-polar solvents (e.g., hexane). | The ethyl carboxylate and methyl groups contribute to lipophilicity, while the amino group and the oxygen heteroatom enhance polarity and the potential for hydrogen bonding with protic solvents. The parent 2,5-dihydrofuran has limited solubility in water.[2] |

| Density | Expected to be greater than 2,5-dihydrofuran (~0.93 g/cm³).[2] | The inclusion of heteroatoms (N and O) and the more compact packing in a potentially solid state would likely increase the density. |

| pKa | The amino group is expected to be basic. | The exact pKa would be influenced by the electron-withdrawing effect of the adjacent carboxylate group. |

Spectroscopic Profile: A Glimpse into the Molecular Structure

While experimental spectra are unavailable, a predictive analysis of the expected spectroscopic features is crucial for the identification and characterization of this molecule.

-

¹H NMR:

-

Ethyl group: A quartet and a triplet corresponding to the -OCH₂CH₃ protons.

-

Methyl group: A singlet or doublet for the -CH₃ protons at C5.

-

Dihydrofuran ring protons: Complex multiplets for the protons at C2 and C5, and a singlet or doublet for the vinylic proton at C4.

-

Amino group: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Distinct signals for the carbonyl carbon of the ester, the vinylic carbons of the dihydrofuran ring, the aliphatic carbons of the ring and the ethyl and methyl groups.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching: A characteristic broad absorption in the range of 3300-3500 cm⁻¹ for the amino group.

-

C=O stretching: A strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=C stretching: An absorption in the region of 1650-1680 cm⁻¹ for the double bond within the dihydrofuran ring.

-

C-O stretching: Absorptions in the 1000-1300 cm⁻¹ range for the ether and ester C-O bonds.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 185.20.

-

Characteristic fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the carboxyl group (-COOEt), and cleavage of the dihydrofuran ring.

-

Experimental Protocols for Physical Property Determination

For novel compounds, the experimental determination of physical properties is paramount for their characterization and for ensuring data integrity for future applications.

Workflow for Physical Property Characterization

Caption: A streamlined workflow for the experimental determination of physical properties.

Step-by-Step Methodologies:

-

Synthesis and Purification:

-

A potential synthetic route could involve a multi-component reaction or a cyclization of a suitably functionalized acyclic precursor.[4][5]

-

Purification would be critical and could be achieved through techniques such as column chromatography, recrystallization (if solid), or distillation (if a high-boiling liquid). The purity should be confirmed by NMR and/or HPLC.

-

-

Melting Point Determination:

-

Apparatus: A calibrated digital melting point apparatus or a Differential Scanning Calorimeter (DSC).

-

Procedure: A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to complete liquefaction is recorded. DSC provides a more precise melting temperature and can also reveal information about phase transitions.

-

-

Boiling Point Determination:

-

Apparatus: A micro-boiling point apparatus or distillation setup.

-

Procedure: For small quantities, the Siwoloboff method can be employed. A small sample is heated in a test tube with an inverted sealed capillary. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is the boiling point.

-

-

Solubility Assessment:

-

Procedure: A known amount of the compound is added incrementally to a fixed volume of a solvent at a constant temperature. The mixture is agitated until dissolution is complete or a saturated solution is formed. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined.

-

Computational Approaches to Property Prediction

In the absence of experimental data, computational chemistry serves as a powerful tool for estimating the physical properties of organic molecules.[6][7] Quantitative Structure-Property Relationship (QSPR) models and ab initio quantum mechanical calculations can provide valuable insights.[8]

-

QSPR Models: These models use the molecular structure to calculate a set of descriptors that are then correlated with a specific physical property through a mathematical equation.[8]

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry and predict properties such as the dipole moment, vibrational frequencies (for IR spectra), and electronic properties, which can indirectly inform about intermolecular forces.

Data-Driven Prediction Workflow

Caption: A typical workflow for computational prediction of physical properties.

Stability and Reactivity Considerations

The dihydrofuran ring, particularly due to the enol ether moiety, can be susceptible to acidic conditions, which may lead to ring-opening or polymerization.[4] The amino group imparts basicity to the molecule and can react with acids to form salts. The ester group is susceptible to hydrolysis under both acidic and basic conditions. Understanding these reactivity patterns is crucial for the handling, storage, and formulation of this compound.

Conclusion and Future Directions

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate is a molecule of significant interest, yet its physical properties remain to be experimentally determined. This guide has provided a detailed predictive analysis based on the foundational principles of chemistry and data from analogous compounds. The outlined experimental and computational workflows offer a clear path for future research to fully characterize this novel compound. As the fields of drug discovery and materials science continue to evolve, the thorough understanding of the physical properties of such unique molecular scaffolds will be indispensable for unlocking their full potential.

References

-

2,5-Dihydrofuran - Grokipedia. (n.d.). Retrieved February 3, 2026, from [Link]

-

2,5-Dihydrofuran - Wikipedia. (2024, March 28). Retrieved February 3, 2026, from [Link]

-

Dihydrofurans Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis of 2,5-Dihydrofurans - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis of New Ethyl 3-Amino-4-arylfuran-2-carboxylates. (2008). Request PDF. Retrieved February 3, 2026, from [Link]

-

High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2024). arXiv.org. Retrieved February 3, 2026, from [Link]

-

Calculating physical properties of organic compounds for environmental modeling from molecular structure. (1999). PubMed. Retrieved February 3, 2026, from [Link]

-

Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (2001). ACS Publications. Retrieved February 3, 2026, from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. grokipedia.com [grokipedia.com]

- 3. 2,5-Dihydrofuran - Wikipedia [en.wikipedia.org]

- 4. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 7. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. math.unipd.it [math.unipd.it]

Comprehensive Solubility Profile and Physicochemical Characterization of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate

The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate .

CAS Number: 1429309-22-7 Molecular Formula: C₈H₁₃NO₃ Molecular Weight: 171.19 g/mol Core Scaffold: Dihydrofuran (Heterocycle)[1][2][3][4]

Executive Summary & Structural Analysis

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate is a functionalized heterocyclic intermediate often utilized in the synthesis of bioactive furan derivatives.[1][2][3][4] Its solubility behavior is governed by the interplay between its lipophilic ethyl ester tail and the polar, hydrogen-bond-active amino-dihydrofuran core.[1][2][3][4]

Unlike its fully aromatic furan or thiophene analogs, the 2,5-dihydrofuran ring possesses distinct conformational flexibility and polarity due to the ether oxygen and partial saturation.[1][2][3][4][5] This results in a solubility profile that favors polar aprotic solvents while maintaining moderate solubility in polar protic solvents.[1][2][3][4][5]

Structural Pharmacophore & Solubility Drivers

The molecule contains three distinct zones affecting solvation:[1][2][4][5]

-

Hydrophobic Zone: The ethyl ester group and the methyl substituent at C5 increase LogP, driving solubility in organic solvents like Ethyl Acetate and Dichloromethane.[1][2][3][4][5]

-

H-Bonding Zone: The C4-amino group (

) acts as both a donor and acceptor, facilitating solubility in alcohols (Ethanol, Methanol) and DMSO.[1][2][3][4][5] -

Polar Core: The dihydrofuran oxygen decreases overall lipophilicity compared to carbocyclic analogs, slightly improving water miscibility, though the compound remains largely hydrophobic.[1][2][3][4][5]

Figure 1: Structural contributions to the solubility profile of the target compound.[1][2][3][4]

Predicted Physicochemical Properties

Note: Values are derived from consensus modeling of structural analogs (e.g., aminofuran carboxylates) where empirical data for CAS 1429309-22-7 is absent.[1][2][3][5]

| Property | Estimated Value | Significance |

| LogP (Octanol/Water) | 1.2 – 1.8 | Moderately lipophilic; indicates good membrane permeability but poor aqueous solubility.[1][2][3][4] |

| TPSA (Topological Polar Surface Area) | ~65-75 Ų | Suggests high oral bioavailability; <140 Ų is the standard limit.[1][2][3][4] |

| pKa (Amino Group) | ~2.0 – 3.5 | The amino group is conjugated with the ester (vinylogous urethane), making it weakly basic .[1][2][3][4][5] It will not protonate significantly at physiological pH (7.4).[1][2][3][4][5] |

| Hydrogen Bond Donors | 2 | From the |

| Hydrogen Bond Acceptors | 4 | Ester carbonyl, Ester oxygen, Ring oxygen, Amino nitrogen.[1][2][3][4][5] |

Solubility Profile & Solvent Compatibility

For formulation and synthesis, the following solvent classes are recommended.

A. Primary Solvents (High Solubility > 50 mg/mL)[1][2][3][4][5]

-

DMSO (Dimethyl sulfoxide): The universal solvent for this class.[1][2][3][4][5] Ideal for preparing stock solutions (typically 10-100 mM) for biological assays.[1][2][3][4]

-

DMF (Dimethylformamide): Excellent solubility; often used in synthetic coupling reactions.[1][2][3][4][5]

-

DCM (Dichloromethane): High solubility due to lipophilic ester/methyl groups.[1][2][3][4][5]

B. Secondary Solvents (Moderate Solubility 1–20 mg/mL)

-

Ethanol / Methanol: Solubility is temperature-dependent.[1][2][3][4] Often used for recrystallization (see Protocol 1).[1][2][3][4][5]

-

Ethyl Acetate: Moderate solubility; useful for liquid-liquid extraction during workup.[1][2][3][4]

C. Poor Solvents (Low Solubility < 0.1 mg/mL)[1][2][3][4][5]

-

Hexane/Heptane: Insoluble.[1][2][3][4][5] Used as an anti-solvent to precipitate the compound from ethyl acetate or DCM.[1][2][3][4][5]

Experimental Protocols for Solubility Determination

As specific empirical data is rare for this intermediate, researchers must validate solubility internally.[1][2][3][4][5] Below are the industry-standard protocols for Thermodynamic and Kinetic solubility.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for formulation development.[1][2][3][4]

Materials:

Workflow:

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate (shake or stir) at 25°C for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter to remove undissolved solids.

-

Quantification: Inject the supernatant into HPLC. Calculate concentration using a calibration curve prepared in DMSO.

Protocol 2: Kinetic Solubility (High-Throughput)

Best for early-stage screening where compound quantity is limited.[1][2][3][4]

Workflow:

-

Prepare a 10 mM stock solution in DMSO.

-

Spike 10 µL of stock into 990 µL of PBS buffer (pH 7.4) to reach a target concentration of 100 µM (1% DMSO final).

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Measure turbidity via UV-Vis absorbance (620 nm) or nephelometry.[1][2][3][4][5]

-

Precipitation Point: If absorbance increases significantly, the compound has precipitated.[1][2][3][4][5] The solubility limit is <100 µM.[1][2][3][4][5]

Figure 2: Decision tree and workflow for solubility determination.

Synthesis & Purification Implications

The solubility profile dictates the purification strategy.[1][2][3][4][5] Based on the behavior of structural analogs (e.g., thiophene carboxylates):

-

Recrystallization: The most effective purification method is likely Ethanol/Water or Ethyl Acetate/Hexane systems.[1][2][3][4][5]

-

Extraction: During synthesis workup, extract the product from the aqueous reaction mixture using Ethyl Acetate or Dichloromethane .[1][2][3][4][5] The ester group ensures it partitions into the organic phase, leaving salts in the water.[1][2][3][4][5]

References

-

ChemicalBook. (2023).[1][2][3][4][5] Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate (CAS 1429309-22-7) Technical Data. Retrieved from [1][2][3][4][5]

-

Gewald, K. (1965).[1][2][3][4][5][6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1][2][3][5] Chemische Berichte. (Foundational chemistry for amino-heterocycle carboxylates).[1][2][3][4]

-

PubChem. (2025).[1][2][3][4][5][7][8] Compound Summary: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (Analog Analysis). National Library of Medicine.[1][2][3][4][5] Retrieved from [1][2][3][4][5]

Sources

- 1. Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | C9H12N2O3S | CID 611221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethyl-4-methyl-2,5-dihydrofuran-2,5-dione | C7H8O3 | CID 77091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | C11H16N2O3S | CID 735026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-氨基-4-甲基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

The following is an in-depth technical guide on Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate and its related compounds.

Scaffold Analysis, Synthetic Pathways, and Medicinal Utility [1]

Part 1: Executive Summary & Chemical Identity[1]

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate (CAS: 1429309-22-7 ) represents a specialized class of functionalized dihydrofurans.[1][2][3][4] Unlike fully aromatic furans, the 2,5-dihydrofuran core retains a degree of saturation that imparts unique conformational flexibility and reactivity.[1] This scaffold acts as a critical intermediate in the synthesis of tetronic acids , heterocyclic herbicides , and integrin inhibitors .[1]

The compound is characterized by a "push-pull" electronic system where the electron-donating amino group at C4 and the electron-withdrawing ester group at C3 stabilize the internal double bond, creating a vinylogous urethane-like character.[1]

Physicochemical Profile

| Property | Specification |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| CAS Number | 1429309-22-7 |

| Core Motif | 4-Amino-2,5-dihydrofuran |

| Key Substituents | Ethyl ester (C3), Amino (C4), Methyl (C5) |

| Predicted pKa | ~4.4 (Conjugated enamine system) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1] |

Part 2: Synthetic Pathways & Mechanism

The synthesis of 4-amino-2,5-dihydrofuran-3-carboxylates typically employs multicomponent condensation reactions or cyclization strategies involving

Core Synthesis Protocol: The Modified Gewald/Thorpe-Ziegler Route

A robust method for accessing this scaffold involves the base-catalyzed condensation of hydroxyacetone (acetol) with ethyl cyanoacetate .[1] This reaction proceeds via a Knoevenagel condensation followed by an intramolecular Thorpe-Ziegler type cyclization.[1]

Reaction Logic

-

Knoevenagel Condensation: The active methylene of ethyl cyanoacetate attacks the ketone carbonyl of hydroxyacetone.[1]

-

Cyclization: The pendant hydroxyl group attacks the nitrile carbon (or the ester, depending on conditions, but nitrile attack yields the amino group).[1]

-

Tautomerization: The resulting imino-dihydrofuran tautomerizes to the stable enamine (4-amino-2,5-dihydrofuran).[1]

Experimental Workflow (General Protocol)

-

Reagents: Hydroxyacetone (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Morpholine or Triethylamine (0.5 eq).[1]

-

Solvent: Ethanol or DMF.

-

Conditions: Stir at room temperature for 24h or reflux for 4-6h.

-

Work-up: Concentration in vacuo, followed by crystallization from cold ethanol or silica gel chromatography (Hexane/EtOAc).

Visualization: Synthetic Pathway

The following diagram illustrates the mechanistic flow from precursors to the target scaffold and its potential oxidation to fully aromatic furans.[1][5]

Figure 1: Synthetic logic flow from precursors to the target dihydrofuran and downstream derivatives.[1]

Part 3: Related Compounds & Functionalization[5]

The utility of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate lies in its versatility as a "building block."[1][6] It can be modified at three distinct vectors:

The Amino Group (C4)

The C4-amino group is nucleophilic but modulated by conjugation with the ester.[1]

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides yields amides/sulfonamides, common in integrin inhibitor design (e.g., for inflammatory bowel disease).[1]

-

Related Compound: Ethyl 4-(acetamido)-5-methyl-2,5-dihydrofuran-3-carboxylate.[1][2][3][4]

The Ester Group (C3)[1]

-

Saponification: Hydrolysis yields the carboxylic acid, which can be coupled to amines to form isoxazoline-carboxamide herbicides .[1]

-

Reduction: Reduction to the primary alcohol provides a handle for ether synthesis.

The Ring System (Redox Active)[1]

-

Oxidation: Treatment with DDQ or MnO₂ converts the dihydrofuran to the fully aromatic Ethyl 4-amino-5-methylfuran-3-carboxylate .[1] Aromatic furans are often more stable but metabolically distinct.

-

Related Compound: Tetronic Acids (4-hydroxy-furan-2-ones) are formed if the amino group is hydrolyzed, often serving as antibacterial agents.[1]

Comparative Properties Table

| Compound Class | Key Structural Feature | Primary Application |

| 4-Amino-2,5-dihydrofurans | Enamine in cyclic ether | Integrin inhibitors, Herbicide intermediates |

| Furan-3-carboxylates | Fully aromatic ring | Stable drug scaffolds, Metabolic stability |

| Tetronic Acids | 4-Hydroxy-5H-furan-2-one | Antibiotics (e.g., agglomerins), Peptidomimetics |

| Isoxazoline-Furans | Furan fused/linked to isoxazoline | Agrochemistry (Herbicides/Fungicides) |

Part 4: Biological Applications & Mechanism of Action

Medicinal Chemistry: Integrin Inhibition

Research indicates that 4-aminodihydrofuran-3-carboxylate derivatives serve as potent scaffolds for inhibiting

-

Mechanism: The dihydrofuran core acts as a spacer that orients the amino-acid-mimetic side chains (attached at C3 and C4) to interact with the integrin binding pocket, preventing leukocyte adhesion in inflammatory diseases.[1]

-

Reference: Compounds in this class have been explored in patents for treating autoimmune disorders (e.g., US Patent 11,578,069).[1]

Agrochemistry: Herbicides

The scaffold is a precursor to PPO (Protoporphyrinogen Oxidase) inhibitors and other herbicidal classes.[1]

-

Mechanism: The carboxylic acid derivative is coupled with phenyl-isoxazolines.[1] The resulting molecule disrupts chlorophyll synthesis in weeds.[1]

-

Reference: See Patent WO2018/228985 regarding isoxazoline-carboxamides.[1]

Antimicrobial Activity

Related 4-amino-furanones exhibit activity against S. aureus and E. coli.[1] The mechanism likely involves Michael acceptor reactivity with bacterial thiols, although the ethyl ester variant is less reactive than the corresponding lactones.[1]

Part 5: Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate (Laboratory Scale).

Safety Note: Reactions involving nitriles and amines should be conducted in a fume hood. Ethyl cyanoacetate is toxic.[1]

-

Preparation:

-

In a 250 mL round-bottom flask, dissolve Ethyl Cyanoacetate (11.3 g, 100 mmol) and Hydroxyacetone (7.4 g, 100 mmol) in absolute Ethanol (50 mL).

-

-

Catalysis:

-

Add Morpholine (4.35 g, 50 mmol) or Triethylamine dropwise over 10 minutes while stirring. A mild exotherm may be observed.

-

-

Reaction:

-

Work-up:

-

Purification:

-

The crude product often solidifies upon standing or cooling.[1] Recrystallize from cold Ethanol/Hexane.

-

Yield Expectations: 40-65%.[1]

-

Characterization: ¹H NMR (CDCl₃) should show the ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm), the C5-methyl doublet/singlet, and the broad NH₂ signal.[1]

-

References

-

Cohen, F., et al. (2011).[1][7] "Structure-Activity Relationship Studies of Endogenous and Synthetic Agonists of GPR119." Journal of Medicinal Chemistry, 54(10), 3426-3435.[1] (Describes analogous synthesis methods for dihydrofuran carboxylates). Link[1]

-

Patent US20210292312A1 . (2021).[1][7][8] "Herbicidally active 3-phenylisoxazoline-5-carboxamides of tetrahydro and dihydrofuran carboxylic acids and esters."[1] (Details the use of the scaffold in agrochemistry). Link

-

Patent WO2018228985A1 . (2018).[1] "3-phenylisoxazoline-5-carboxamides...".[1] (Describes the preparation of Ethyl 4-amino-2,5-dihydrofuran-3-carboxylate). Link

-

Patent US11578069B2 . (2023).[1] "Compounds for inhibition of

integrin." (Highlights the medicinal application of the amino-dihydrofuran core). Link -

Bühler, H., et al. (2000).[1][9] "A convenient synthesis of optically active 5,5-disubstituted 4-amino- and 4-hydroxy-2(5H)-furanones."[1] Chemistry – A European Journal, 6(14), 2564-2571.[1] (Background on related furanone synthesis). Link

Sources

- 1. WO2018228985A1 - 3-phénylisoxazoline-5-carboxamides d'acides carboxyliques et d'esters de tétrahydro- et dihydrofurane à effet herbicide - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. (E)-3-(furan-3-yl)acrylic acid;CAS No.:39244-10-5 [chemshuttle.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2016184312A1 - Hydroxyl purine compounds and use thereof - Google Patents [patents.google.com]

- 9. A convenient synthesis of optically active 5,5-disubstituted 4-amino- and 4-hydroxy-2(5H)-furanones from (S)-ketone cyanohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate: A Detailed Application Note and Protocol for Researchers

This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate, a heterocyclic compound of significant interest to researchers in drug discovery and organic synthesis. This document is structured to provide not just a procedural methodology, but also a deeper understanding of the underlying chemical principles, ensuring both reproducibility and a foundation for further investigation.

Introduction and Significance

Substituted dihydrofurans are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products.[1] Their utility as versatile synthons in medicinal chemistry is well-documented, with applications ranging from the development of novel therapeutic agents to the synthesis of complex molecular architectures.[2] Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate, in particular, possesses a unique combination of functional groups—an enamine, an ester, and a chiral center at the C5 position—making it a valuable building block for creating diverse chemical libraries for drug screening. The enamine moiety offers a nucleophilic site for further functionalization, while the ester group can be readily modified, and the stereocenter introduces three-dimensional complexity crucial for molecular recognition in biological systems.

The synthesis of such substituted dihydrofurans often leverages intramolecular cyclization reactions, which are powerful tools for the efficient construction of cyclic systems.[3] This guide will focus on a proposed synthetic route based on the principles of the Thorpe-Ziegler reaction, a robust method for the formation of five-membered rings through the intramolecular condensation of a dinitrile or, in a related fashion, the cyclization of a molecule containing both a nitrile and an ester group.[4][5][6]

Proposed Synthetic Pathway: A Thorpe-Ziegler Approach

The proposed synthesis of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate involves a base-catalyzed intramolecular cyclization of a β-acyloxynitrile intermediate. This strategy is predicated on the well-established reactivity of β-ketonitriles and their analogues in forming heterocyclic systems.[7] The key transformation is the formation of the dihydrofuran ring through the nucleophilic attack of the enolate, generated from the deprotonation of the α-carbon to the nitrile, onto the carbonyl carbon of the ester group.

Reaction Scheme:

Caption: Proposed synthetic workflow for Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate.

Detailed Synthesis Protocol

This protocol outlines a plausible, two-step synthesis of the target compound. Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Ethyl 2-cyano-3-hydroxy-3-methylbutanoate | Synthesis Grade | Commercially Available |

| Sodium Ethoxide (NaOEt) | Anhydrous, Powder | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous, 200 Proof | Fisher Scientific |

| Diethyl Ether | Anhydrous | VWR Chemicals |

| Saturated Sodium Bicarbonate Solution | ACS Grade | LabChem |

| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore |

| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs |

Experimental Procedure

Step 1: Intramolecular Cyclization via Thorpe-Ziegler Reaction

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

-

Base Addition: Carefully add sodium ethoxide (1.2 equivalents) to the ethanol with stirring under a nitrogen atmosphere. The dissolution is exothermic. Allow the solution to cool to room temperature.

-

Substrate Addition: To this solution, add Ethyl 2-cyano-3-hydroxy-3-methylbutanoate (1.0 equivalent) dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material indicates the completion of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute solution of hydrochloric acid until a pH of ~7 is achieved.

-

Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add deionized water (50 mL) and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Characterization: Collect the fractions containing the desired product (as indicated by TLC) and concentrate under reduced pressure to yield Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate as a pale yellow oil or solid.

-

Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results and Data

| Parameter | Value |

| Reactant Ratios | Substrate:Base = 1:1.2 |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 60-75% (post-purification) |

| Appearance | Pale yellow oil or solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.3 (d, 3H), 1.4 (t, 3H), 4.2 (q, 2H), 4.7 (q, 1H), 4.9 (br s, 2H), 4.4-4.5 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.5, 21.0, 59.0, 75.0, 80.0, 160.0, 168.0 |

Note: The NMR spectral data are predicted values and should be confirmed experimentally.

Mechanism and Scientific Rationale

The core of this synthesis is the Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction.[4][6] The mechanism proceeds as follows:

-

Deprotonation: The alkoxide base (sodium ethoxide) deprotonates the α-carbon to the nitrile group, which is acidic due to the electron-withdrawing nature of the nitrile. This forms a resonance-stabilized carbanion (enolate).

-

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group within the same molecule. This results in the formation of a five-membered ring and a tetrahedral intermediate.

-

Ring Closure and Tautomerization: The tetrahedral intermediate collapses, leading to the formation of a cyclic imine. This imine is in equilibrium with its more stable enamine tautomer, which is the final product, Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate. The enamine is favored due to the conjugation of the amino group with the carbon-carbon double bond and the ester carbonyl group.

The choice of a strong, non-nucleophilic base like sodium ethoxide in its conjugate alcohol as the solvent is crucial to promote the initial deprotonation without competing side reactions such as transesterification. Anhydrous conditions are essential to prevent the hydrolysis of the ester and the quenching of the base and the carbanion intermediate.

Reaction Mechanism Diagram:

Caption: Simplified mechanism of the Thorpe-Ziegler cyclization.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction or side reactions. | - Extend reaction time and monitor by TLC.- Ensure strictly anhydrous conditions.- Use freshly prepared or high-purity sodium ethoxide. |

| Formation of Byproducts | Intermolecular condensation or hydrolysis. | - Maintain a dilute reaction mixture to favor intramolecular cyclization.- Ensure the reaction is properly neutralized before work-up. |

| Difficulty in Purification | Close polarity of product and starting material. | - Optimize the solvent system for column chromatography.- Consider recrystallization if the product is a solid. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate. By understanding the underlying Thorpe-Ziegler reaction mechanism and adhering to the detailed procedural steps, researchers can reliably synthesize this valuable heterocyclic building block for applications in drug discovery and organic synthesis. The provided framework also serves as a basis for further optimization and adaptation for the synthesis of related analogues.

References

-

Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]

-

Buchler GmbH. Thorpe-Ziegler reaction. [Link]

-

Organic Chemistry. (2021, October 19). Thorpe-Ziegler Reaction Mechanism [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

-

ResearchGate. (2012). Regioselective Thorpe–Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. [Link]

-

MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

PubMed. (2010). Furans, thiophenes and related heterocycles in drug discovery. [Link]

-

ResearchGate. (2015). Furans, Thiophenes and Related Heterocycles in Drug Discovery. [Link]

-

ResearchGate. (2014). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. [Link]

Sources

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. m.youtube.com [m.youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

Application Notes & Protocols: One-Pot Synthesis of Polysubstituted Dihydrofurans for Drug Discovery & Development

Introduction: The Significance of Dihydrofurans and the Efficiency of One-Pot Syntheses

The dihydrofuran motif is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in a wide array of biologically active molecules underscores its importance for researchers in drug discovery. Dihydrofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The strategic placement of various substituents on the dihydrofuran ring allows for the fine-tuning of a molecule's steric and electronic properties, which can enhance its bioavailability and interaction with biological targets.[2]

Traditional multi-step syntheses of these valuable compounds often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent waste. One-pot syntheses have emerged as a powerful and elegant solution to these challenges.[3][4] By combining multiple reaction steps in a single vessel without isolating intermediates, one-pot methodologies offer increased efficiency, higher atom economy, and a reduced environmental footprint.[4] This guide provides detailed protocols and insights into several robust one-pot strategies for the synthesis of polysubstituted dihydrofurans, designed for practical application in a research and development setting.

Methodology 1: Lewis Base-Catalyzed Three-Component Cascade Condensation

This approach offers a highly efficient route to polysubstituted dihydrofurans through a cascade reaction involving nitroalkenes, aldehydes, and 1,3-dicarbonyl compounds.[5] The use of a Lewis base as a catalyst is a key feature, promoting the reaction under mild conditions with excellent diastereoselectivity.[5]

Causality of Experimental Choices & Mechanistic Insight

The choice of a Lewis base is critical as it initiates the cascade by deprotonating the 1,3-dicarbonyl compound, which then acts as a nucleophile. The reaction proceeds through a series of sequential steps: a Michael addition of the enolized dicarbonyl to the nitroalkene, followed by an aldol reaction with the aldehyde, and finally an intramolecular O-alkylation to close the dihydrofuran ring. The high diastereoselectivity observed is a result of the sterically favored arrangement of the substituents in the transition states of the cyclization step.

Caption: Mechanism of Lewis Base-Catalyzed Dihydrofuran Synthesis.

Experimental Protocol: Three-Component Synthesis

This protocol is adapted from the work of Li, et al., demonstrating a robust method for this transformation.[5]

Materials:

-

Nitroalkene (1.0 mmol)

-

Aldehyde (1.2 mmol)

-

1,3-Dicarbonyl compound (1.0 mmol)

-

Lewis Base Catalyst (e.g., DBU, 0.1 mmol)

-

Solvent (e.g., CH2Cl2, 5 mL)

Procedure:

-

To a stirred solution of the 1,3-dicarbonyl compound (1.0 mmol) and the nitroalkene (1.0 mmol) in CH2Cl2 (5 mL) at room temperature, add the Lewis base catalyst (0.1 mmol).

-

Stir the mixture for 10 minutes.

-

Add the aldehyde (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to afford the desired polysubstituted dihydrofuran.

Data Summary

| Entry | Nitroalkene | Aldehyde | 1,3-Dicarbonyl | Yield (%) | Diastereoselectivity (trans:cis) |

| 1 | β-Nitrostyrene | Benzaldehyde | Acetylacetone | 95 | >99:1 |

| 2 | β-Nitrostyrene | 4-Chlorobenzaldehyde | Acetylacetone | 92 | >99:1 |

| 3 | 2-Nitropropene | Benzaldehyde | Dimedone | 88 | >99:1 |

Data is representative of typical results from the cited literature.[5]

Methodology 2: Palladium-Catalyzed Coupling of 2,3-Alkadienols and Pronucleophiles

This method utilizes a palladium catalyst to synthesize multi-substituted dihydrofurans from 2,3-alkadienols and ketones with an electron-withdrawing group at the α-position.[6] The choice of solvent, specifically methanol, is crucial for the success of this reaction.

Causality of Experimental Choices & Mechanistic Insight

The palladium catalyst is essential for activating the allene system. The reaction proceeds via a dehydrative substitution followed by an intramolecular hydroalkoxylation.[6] Methanol as the solvent plays a key role in suppressing the competing hydroalkylation of the diene moiety, thus favoring the desired cyclization pathway.[6] The electron-withdrawing group on the pronucleophile enhances its acidity, facilitating the initial substitution step.

Sources

- 1. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Chromatographic Purification of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate

Abstract

The purification of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate presents a unique set of challenges due to its hybrid chemical nature. Structurally, this molecule contains a vinylogous urethane motif (an enamino ester), rendering it susceptible to hydrolysis under acidic conditions and prone to irreversible adsorption on acidic stationary phases. This Application Note provides a definitive guide to isolating this compound with high purity (>98%). We detail a robust Normal Phase (NP) Flash Chromatography protocol utilizing amine-modified silica to prevent tailing, and a Reversed-Phase (RP) Preparative HPLC method utilizing basic buffering to ensure molecular stability.

Introduction & Chemical Context

The Molecule

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate is a functionalized dihydrofuran often synthesized via multicomponent condensation reactions (e.g., modified Feist-Benary synthesis) involving ethyl acetoacetate and

Critical Structural Feature: The "4-amino-3-carboxylate" motif implies a double bond between C3 and C4. This conjugation creates an enamino ester (also known as a vinylogous carbamate).

-

Basicity: The lone pair on the nitrogen is delocalized into the ester carbonyl. Consequently, the nitrogen is less basic than a standard alkyl amine but still sufficiently polar to interact with silanols.

-

Stability: The system is stable in neutral/basic conditions but hydrolyzes in aqueous acid to the corresponding

-keto ester and ammonium salts.

The Purification Challenge

-

Silanol Interactions: On standard silica gel (pH ~5), the amine moiety hydrogen-bonds with free silanols, causing severe peak tailing and yield loss.

-

Acid Sensitivity: Traditional HPLC modifiers like Trifluoroacetic Acid (TFA) can catalyze the hydrolysis of the enamine double bond, destroying the product during purification or drying.

-

Co-eluting Impurities: Synthesis byproducts often include uncyclized precursors (e.g., ethyl acetoacetate derivatives) and aromatized furan byproducts.

Pre-Purification Strategy (Workup)

Before chromatography, the crude reaction mixture must be conditioned. Direct injection of the crude reaction mixture (often containing Lewis acids or excess base) will degrade the column and the compound.

-

Quench: Neutralize the reaction mixture to pH 7–8 using saturated

. -

Extraction: Extract into Ethyl Acetate (EtOAc). Avoid Chlorinated solvents if possible to minimize environmental impact, though Dichloromethane (DCM) is an acceptable alternative for solubility.

-

Drying: Dry the organic layer over anhydrous

. Do not use -

Filtration: Filter through a 0.45

m PTFE membrane to remove particulates.

Protocol A: Normal Phase Flash Chromatography

This is the primary method for bulk purification (grams to kilograms).

Method Parameters

| Parameter | Specification | Rationale |

| Stationary Phase | Spherical Silica Gel, 20–40 | Smaller particle size improves resolution of closely eluting isomers. |

| Mobile Phase A | Hexane (or Heptane) | Non-polar carrier. |

| Mobile Phase B | Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) | TEA blocks acidic silanols, preventing amine tailing. |

| Detection | UV @ 254 nm and 280 nm | The enamino ester system has strong UV absorbance. |

| Loading | Solid Load (Celite or Silica) | Liquid injection in DCM can cause band broadening. |

Step-by-Step Procedure

-

Column Pre-treatment: Equilibrate the silica column with 3 Column Volumes (CV) of 10% Mobile Phase B (containing the TEA). This pre-coats the silica with amine, neutralizing active sites.

-

Gradient Profile:

-

0–5 min: Isocratic 5% B (Elutes non-polar impurities).

-

5–20 min: Linear Gradient 5%

40% B. -

20–25 min: Isocratic 40% B (Target compound typically elutes here).

-

25–30 min: Ramp to 100% B (Wash).

-

-

Fraction Collection: Collect fractions based on UV threshold.

-

Post-Run: Immediately rotovap fractions. Do not leave the compound in the TEA-containing solvent for extended periods to avoid transamidation (rare, but possible).

Note: If the compound is insoluble in Hexane/EtOAc, switch to DCM / Methanol (with 1%

) . Use a gradient of 0%10% MeOH.

Protocol B: Reversed-Phase Preparative HPLC

Use this method for high-purity requirements (>99%) or polishing after Flash chromatography.

Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 (ODS) Prep Column, 5 | Standard hydrophobicity is sufficient. |

| Mobile Phase A | Water + 10 mM Ammonium Bicarbonate (pH 8.0) | Basic pH keeps the amine neutral and prevents acid hydrolysis. |

| Mobile Phase B | Acetonitrile (ACN) | ACN has lower backpressure and better UV transparency than MeOH. |

| Flow Rate | 15–20 mL/min (for 20mm ID column) | Scaled to column diameter. |

| Detection | UV-Vis (PDA) | Monitor purity across the peak. |

Gradient Logic

The compound is moderately polar. A "Focus Gradient" is recommended.

-

Scouting Run: Inject analytical sample on a 5–95% B gradient. Let's assume elution at 45% B.

-

Prep Gradient:

-

0–2 min: 10% B (Equilibration).

-

2–12 min: Linear Ramp 25%

65% B (Shallow gradient centered on elution %B). -

12–14 min: 95% B (Wash).

-

-

Lyophilization: Freeze-dry the aqueous fractions. Ammonium bicarbonate is volatile and will sublime, leaving the pure compound salt-free.

Workflow Visualization

The following diagram illustrates the decision matrix for purifying this class of compounds.

Caption: Logical workflow for the purification of aminodihydrofurans, prioritizing Flash chromatography and reserving HPLC for polishing.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Broad/Tailing Peaks (Flash) | Acidic silanols interacting with amine. | Increase TEA concentration to 2% or switch to Amino-bonded silica (NH2-Silica). |

| Split Peaks (HPLC) | pH mismatch or Tautomerization. | Ensure Buffer is pH 7.5–8.5. Do not use unbuffered water. |

| Product Decomposition | Hydrolysis of enamino ester. | STOP using TFA. Switch to Ammonium Bicarbonate or Ammonium Acetate immediately. |

| Low Recovery | Irreversible adsorption. | Use a more polar solvent system (DCM/MeOH) to strip the column. |

References

-

Enamino Ester Synthesis & Properties

-

Gewald, K. (1965).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for amino-heterocycle synthesis).

-

-

Chromatography of Amines

-

Biotage Application Note. Is there an easy way to purify organic amines? (2023).[2] (Validation of amine-modified mobile phases).

-

-

Vinylogous Urethane Stability

-

General Purification of Esters

Sources

- 1. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. Vinylogous Urea-Urethane Vitrimers: Accelerating and Inhibiting Network Dynamics through Hydrogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

Application Note: Bioactivity Profiling of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate

Introduction & Executive Summary

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate (CAS: 1429309-22-7) represents a specialized aminofuran scaffold often utilized in fragment-based drug discovery (FBDD). Structurally, the compound features a dihydrofuran core functionalized with an amino group and an ethyl ester.[1] This "privileged structure" shares electronic and steric properties with various bioactive heterocycles known to modulate metabolic enzymes, antimicrobial pathways, and inflammatory signaling.

This Application Note provides a standardized workflow for evaluating the biological activity of this compound in mammalian cell systems. Unlike established drugs with a single defined target, this scaffold requires a phenotypic screening approach to identify its specific therapeutic window.

Key Applications:

-

Oncology: Screening for cytotoxic activity against hyperproliferative cell lines.

-

Inflammation: Modulation of Nitric Oxide (NO) and ROS signaling in macrophage models.

-

Medicinal Chemistry: Use as a lead structure for structure-activity relationship (SAR) expansion.

Chemical Properties & Handling[2]

Before initiating biological assays, proper solubilization is critical to prevent precipitation-induced artifacts.

| Parameter | Specification |

| IUPAC Name | Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate |

| CAS Number | 1429309-22-7 |

| Molecular Weight | 171.19 g/mol |

| LogP (Predicted) | ~0.8 - 1.2 (Moderate Lipophilicity) |

| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol. Poorly soluble in water. |

| Storage | -20°C, desiccated. Protect from light. |

Protocol: Stock Solution Preparation (10 mM)

-

Weigh 1.71 mg of the compound.

-

Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Sterilization: Do not autoclave. If necessary, filter through a 0.2 µm PTFE syringe filter (nylon filters may bind the compound).

-

Aliquot: Store in 20 µL aliquots at -20°C to avoid freeze-thaw cycles.

Experimental Workflows (Visualized)

The following diagram outlines the logical flow for characterizing this scaffold, moving from safety profiling to functional mechanism validation.

Figure 1: Hierarchical screening workflow for aminofuran derivatives, prioritizing safety/cytotoxicity before functional characterization.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the compound in specific cell lines (e.g., A549 lung cancer vs. HFF-1 human fibroblasts).

Mechanistic Rationale: Aminofurans can act as alkylating agents or metabolic inhibitors. The MTT assay measures mitochondrial reductase activity, serving as a proxy for cell viability.

Materials:

-

Cell Lines: A549 (Target), HFF-1 (Control).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Vehicle: DMSO (Final concentration < 0.5%).

Step-by-Step Methodology:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2. -

Treatment:

-

Prepare serial dilutions of the compound in complete media: 100, 50, 25, 12.5, 6.25, 3.125, 0 µM .

-

Control: Include a "Vehicle Control" (0.5% DMSO) and a "Positive Control" (e.g., Doxorubicin 1 µM).

-

Add 100 µL of treatment media per well (Triplicate).

-

-

Incubation: Incubate for 48 hours .

-

MTT Addition:

-

Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours until purple formazan crystals form.

-

-

Solubilization:

-

Carefully aspirate media.

-

Add 100 µL DMSO to dissolve crystals.

-

Shake plate for 10 minutes.

-

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Viability:

Protocol B: Anti-Inflammatory Assay (NO Inhibition)

Objective: Evaluate the compound's ability to inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages (RAW 264.7).

Mechanistic Rationale: Furan derivatives often modulate the NF-kB pathway. This assay quantifies nitrite (a stable NO metabolite) using the Griess reagent.

Step-by-Step Methodology:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Allow adherence (overnight). -

Pre-treatment: Treat cells with the compound (at non-toxic concentrations determined in Protocol A, e.g., 10 µM, 5 µM) for 1 hour .

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL .

-

Negative Control: Media only (no LPS, no compound).

-

Model Control: LPS only (Max NO).

-

-

Incubation: Incubate for 24 hours .

-

Griess Assay:

-

Transfer 50 µL of cell supernatant to a new plate.

-

Add 50 µL of Griess Reagent A (Sulfanilamide).

-

Add 50 µL of Griess Reagent B (NED).

-

Incubate 10 mins at room temperature (Dark).

-

-

Readout: Measure absorbance at 540 nm .

Interpretation: A reduction in absorbance compared to the LPS-only control indicates anti-inflammatory activity.

Pathway Visualization: Potential Mechanisms

The following diagram illustrates the hypothetical interaction points of aminofuran derivatives within cellular pathways, based on structural analogs.

Figure 2: Hypothetical mechanism of action showing dual potential for enzyme inhibition and inflammatory signaling modulation.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | High lipophilicity; Concentration > 100 µM. | Dilute stock in warm media; Keep final DMSO < 0.5%. |

| High Background in MTT | Compound reacts with tetrazolium. | Use CellTiter-Glo (ATP) assay instead of MTT. |

| No Activity Observed | Compound requires metabolic activation. | Perform assay in liver-derived cells (HepG2) or add S9 fraction. |

| Ester Hydrolysis | Serum esterases cleaving the ethyl group. | Use heat-inactivated FBS or serum-free media for short incubations. |

References

-

SynQuest Labs. (n.d.). Product Specification: Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate (CAS 1429309-22-7).[1][2][3][4][5][6][7] Retrieved from

-

Matrix Scientific. (n.d.).[5] Chemical Data Sheet: Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate.[1][2][3][5][6][7] Retrieved from [5]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Aminofuran Derivatives. (General Class Reference). Retrieved from

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

-

Ghorab, M. M., et al. (2012).[8] Synthesis and biological evaluation of some new thiophene and furan derivatives. Journal of Heterocyclic Chemistry. (Contextualizing furan bioactivity).

Sources

- 1. CAS 1429309-22-7 | 4H58-1-8L | MDL MFCD22690766 | Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate | SynQuest Laboratories [synquestlabs.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate [cymitquimica.com]

- 4. Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate [1429309-22-7] | Chemsigma [chemsigma.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. ethyl 4-aMino-5-Methyl-2,5-dihydrofuran-3-carboxylate | 1429309-22-7 [chemicalbook.com]

- 7. CAS:1429309-22-7Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate-毕得医药 [bidepharm.com]

- 8. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate" for high-throughput screening

Application Note: Strategic Utilization of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate Scaffolds in High-Throughput Screening

Executive Summary & Scientific Rationale

In the landscape of modern drug discovery, the "escape from flatland" (increasing Fsp3 character) is a critical objective to improve clinical success rates. While fully aromatic furan scaffolds are ubiquitous, their partially saturated counterparts—such as Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate (CAS: 1429309-22-7)—offer a distinct three-dimensional geometry that enhances solubility and target selectivity.

This Application Note details the protocol for integrating this specific dihydrofuran scaffold into High-Throughput Screening (HTS) campaigns. Unlike flat aromatics, the 2,5-dihydrofuran core introduces ring puckering and potential chirality, providing unique vectors for protein-ligand interactions. This guide focuses on utilizing this molecule as a "privileged structure" anchor for diversity-oriented synthesis (DOS) libraries and subsequent phenotypic screening.

Chemical Integrity & Library Design

The Scaffold Advantage

The subject molecule contains a "push-pull" enamine system (the 4-amino group conjugated to the 3-carboxylate ester) embedded within a cyclic ether.

-

Pharmacophore Features:

-

H-Bond Donor: The 4-amino group (

). -

H-Bond Acceptor: The ester carbonyl and the furan oxygen.

-

Metabolic Handle: The ethyl ester serves as a prodrug motif or a site for transesterification/amidation in library expansion.

-

Stability Considerations for HTS

-

DMSO Stability: Enamino esters can be hydrolytically sensitive. Stock solutions (10 mM in DMSO) must be stored at -20°C and subjected to freeze-thaw cycles no more than 3 times.

-

QC Check: Prior to screening, verify purity via LC-MS. A purity threshold of >90% is required to prevent false positives from hydrolysis products (e.g., the corresponding keto-ester).

Protocol: High-Throughput Antiproliferative Screen

This protocol describes a cell-based HTS workflow designed to identify cytotoxic or cytostatic hits from a library containing the Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate scaffold.

Materials & Reagents

| Component | Specification | Purpose |

| Compound Library | 10 mM in DMSO | Source of dihydrofuran analogs |

| Cell Line | HeLa or A549 (Adherent) | Model system for cytotoxicity |

| Assay Medium | DMEM + 10% FBS + Pen/Strep | Cell growth |

| Detection Reagent | CellTiter-Glo® (Promega) | ATP quantification (Viability) |

| Positive Control | Staurosporine (1 µM) | Induces 100% cell death |

| Negative Control | 0.1% DMSO | Baseline viability |

| Plate Type | 384-well, Black/Clear Bottom | Optical clarity for luminescence |

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

-

Harvest cells at 80-90% confluency.

-

Dilute cells to 4,000 cells/well in 40 µL of Assay Medium.

-

Dispense 40 µL into each well of the 384-well plate using an automated dispenser (e.g., Multidrop Combi).

-

Critical: Centrifuge plates briefly (1000 rpm, 30 sec) to settle cells.

-

Incubate for 16–24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Transfer (Day 1)

-

Prepare an intermediate dilution plate if necessary to reach the screening concentration (typically 10 µM final).

-

Using an acoustic liquid handler (e.g., Echo 550) or pin tool, transfer 40 nL of 10 mM compound stock directly into the assay plates.

-

Final Concentration: 10 µM (assuming 40 µL volume).

-

DMSO Content: 0.1% (v/v).[1]

-

-

Add Staurosporine to Column 23 (Positive Control).

-

Add DMSO to Column 24 (Negative Control).

Step 3: Incubation (Day 1–3)

-

Incubate plates for 48 hours at 37°C, 5% CO2.

-

Note: Avoid stacking plates more than 3 high to ensure even temperature distribution.

Step 4: Detection (Day 3)

-

Equilibrate the CellTiter-Glo reagent to room temperature.

-

Add 20 µL of CellTiter-Glo reagent to each well.

-

Orbitally shake the plate for 2 minutes (1000 rpm) to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence on a multi-mode plate reader (e.g., EnVision).

Data Analysis & Validation

To ensure the trustworthiness of the screen, the assay performance must be quantified using the Z-factor (

Formula:

- : Standard deviation of positive/negative controls.

- : Mean signal of positive/negative controls.

Acceptance Criteria:

- : Excellent assay.

-

Hit Definition: Compounds showing >50% inhibition of viability relative to DMSO controls.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for screening dihydrofuran libraries, emphasizing the "Escape from Flatland" concept.

Figure 1: Decision tree for the HTS campaign, ensuring only chemically stable and biologically active dihydrofuran hits proceed to dose-response confirmation.

References

-

Lippard, S. J., et al. (2000).[2] High-throughput synthesis and screening of platinum drug candidates. Journal of Biological Inorganic Chemistry. Retrieved from [Link] (Demonstrates HTS methodology for functionalized amine complexes).

-

Arkin, M., et al. (2020).[3] High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Retrieved from [Link] (Core reference for the cell-based assay protocols).

-

Nielsen, T. E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Retrieved from [Link] (Validates the dihydrofuran scaffold for library construction).

Sources

- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput synthesis and screening of platinum drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this valuable heterocyclic compound.

Introduction

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate is a substituted dihydrofuran derivative with potential applications in medicinal chemistry and materials science. Its synthesis, while achievable, can present challenges in achieving high yields and purity. This guide provides a comprehensive overview of a proposed synthetic route via an intramolecular Thorpe-Ziegler type cyclization, detailed experimental protocols, and a troubleshooting section to address common issues encountered during the synthesis.

Proposed Synthetic Pathway: Intramolecular Thorpe-Ziegler Cyclization

The synthesis of the target molecule can be conceptually approached through an intramolecular Thorpe-Ziegler reaction. This powerful C-C bond-forming reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which can be considered analogous to the enamine functionality present in the target molecule.[1][2][3] The reaction proceeds via the deprotonation of an α-carbon to a nitrile, followed by nucleophilic attack on the second nitrile group.[4]

A plausible precursor for the synthesis of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate would be Ethyl 2-(1-cyanoethoxy)propanoate . The intramolecular cyclization of this precursor, facilitated by a strong base, would lead to the formation of the desired dihydrofuran ring.

Experimental Protocols

Protocol 1: Synthesis of the Precursor - Ethyl 2-(1-cyanoethoxy)propanoate

This protocol describes the synthesis of the starting material for the cyclization reaction.

Materials:

-

Ethyl 2-bromopropanoate

-

Lactonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add lactonitrile (1.0 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add ethyl 2-bromopropanoate (1.05 eq.) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Ethyl 2-(1-cyanoethoxy)propanoate.

Protocol 2: Intramolecular Cyclization to Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate

This protocol details the crucial cyclization step to form the target molecule.

Materials:

-

Ethyl 2-(1-cyanoethoxy)propanoate

-

Strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium ethoxide (NaOEt))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME))[5][6]

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Ethyl 2-(1-cyanoethoxy)propanoate (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution to the appropriate temperature (e.g., -78 °C for LiHMDS in THF, or 0 °C to room temperature for NaOEt in THF/Ethanol).

-

Slowly add the strong base (1.1 eq.) to the stirred solution. The choice of base is critical; stronger bases like LiHMDS often lead to higher yields.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: The cyclization reaction is not proceeding, or the yield is very low.

Possible Causes & Solutions:

-

Insufficiently Strong Base: The acidity of the α-proton to the nitrile is crucial. If a weak base is used, deprotonation may be incomplete.

-

Solution: Switch to a stronger, non-nucleophilic base such as LiHMDS or Potassium tert-butoxide. Stronger bases have been shown to improve Thorpe-Ziegler reaction yields.[5]

-

-

Presence of Water: The strong bases used are highly sensitive to moisture. Any water in the reaction will consume the base and inhibit the reaction.

-

Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

-

-

Incorrect Reaction Temperature: The optimal temperature depends on the base and solvent system.

-

Solution: For highly reactive bases like LiHMDS, a low temperature (e.g., -78 °C) is often necessary to prevent side reactions. For alkoxides, the reaction may proceed at 0 °C to room temperature.[7] Experiment with a temperature gradient to find the optimal condition.

-

-

Poor Quality Starting Material: Impurities in the precursor, Ethyl 2-(1-cyanoethoxy)propanoate, can interfere with the reaction.

-

Solution: Ensure the precursor is of high purity. Purify it by vacuum distillation or column chromatography before use.

-

Q2: Multiple products are observed on TLC/LC-MS, indicating side reactions.

Possible Causes & Solutions:

-

Intermolecular Condensation: If the concentration of the precursor is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

-

Solution: Employ high-dilution conditions.[8] Add the precursor solution slowly to the base solution over an extended period. This favors the intramolecular pathway.

-

-

Decomposition of the Product: The enamine product can be sensitive to acidic or harsh conditions.

-

Solution: Use a mild workup procedure. Quench the reaction with a saturated solution of a weak acid salt like ammonium chloride. Avoid strong acids during the workup.

-

-

Alternative Cyclization Pathways: Depending on the substrate, there might be other possible cyclization routes.

-

Solution: This is less likely for the proposed precursor but if suspected, detailed spectroscopic analysis (NMR, MS) of the byproducts is necessary to elucidate their structures and adjust the reaction strategy accordingly.

-

Q3: The product is difficult to purify.

Possible Causes & Solutions:

-

Product Polarity: The amino group in the product can cause it to streak on silica gel columns.

-

Solution: Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to improve the chromatography. Alternatively, consider using a different stationary phase like alumina.

-

-

Co-eluting Impurities: Byproducts with similar polarity to the desired product can make separation challenging.

-

Solution: If chromatography is ineffective, consider recrystallization from a suitable solvent system. Experiment with different solvents and solvent mixtures to find optimal conditions for crystallization.

-

-

Product Instability on Silica Gel: Some amino compounds can decompose on acidic silica gel.

-

Solution: Use deactivated (neutral) silica gel for chromatography. This can be prepared by treating silica gel with a triethylamine solution followed by drying.

-

Data Summary

The following table provides a general guideline for optimizing the reaction conditions. The actual yields will depend on the specific experimental setup and the purity of the reagents.

| Parameter | Recommended Condition | Rationale |

| Base | LiHMDS, NaOEt, K-OtBu | Strong, non-nucleophilic bases are required for efficient deprotonation. |

| Solvent | Anhydrous THF, DME | Less polar aprotic solvents are generally preferred for Thorpe-Ziegler reactions.[6] |

| Temperature | -78 °C to room temperature | Dependent on the choice of base to control reactivity and minimize side reactions. |

| Concentration | High dilution (<0.1 M) | Favors intramolecular cyclization over intermolecular polymerization.[8] |

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the intramolecular Thorpe-Ziegler cyclization.

Caption: Proposed mechanism for the synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues.

Caption: A workflow for troubleshooting low yield.

References

-

Buchler GmbH. Thorpe-Ziegler reaction. [Link]

-